molecular formula C24H21N3O B5995347 [3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone

[3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone

Cat. No.: B5995347
M. Wt: 367.4 g/mol
InChI Key: KWNYPHGYOPXYPZ-UHFFFAOYSA-N
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Description

[3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone is a complex organic compound that features a combination of phenyl, ethynyl, pyridyl, and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology and Medicine

Its ability to interact with various biological targets makes it a candidate for the development of drugs with anti-inflammatory, anticancer, or antimicrobial properties .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(2-phenyl-1-ethynyl)phenyl][4-(2-pyridyl)piperazino]methanone lies in its specific combination of functional groups, which provides distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-(2-phenylethynyl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c28-24(27-17-15-26(16-18-27)23-11-4-5-14-25-23)22-10-6-9-21(19-22)13-12-20-7-2-1-3-8-20/h1-11,14,19H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNYPHGYOPXYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC(=C3)C#CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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